

1-(4-Fluorobenzyl)piperazine molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Fluorobenzyl)piperazine

Cat. No.: B185958

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A Technical Overview of 1-(4-Fluorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

1-(4-Fluorobenzyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active compounds.^{[1][2]} Its structural motif is found in molecules developed as chemokine antagonists, cytotoxic agents, cholinesterase inhibitors, and kinase inhibitors, highlighting its significance in medicinal chemistry and drug discovery.^{[1][2]} The piperazine moiety, a privileged scaffold in drug development, often imparts favorable pharmacokinetic properties to drug candidates.^[3]

Physicochemical Properties

The fundamental molecular attributes of **1-(4-Fluorobenzyl)piperazine** are summarized below.

Property	Value	References
Molecular Formula	C ₁₁ H ₁₅ FN ₂	[1][4][5]
Molecular Weight	194.25 g/mol	[1][4][5]
CAS Number	70931-28-1	[1][4]
Appearance	Solid	[1]
Melting Point	64 °C	[2]
Boiling Point	112-114 °C at 2 mmHg	[2]

Synthesis and Experimental Protocols

The synthesis of monosubstituted piperazines like **1-(4-Fluorobenzyl)piperazine** can be achieved through various methods. A simplified one-pot, one-step procedure has been developed to produce these derivatives in high yield and purity without the need for protecting groups.[6]

General One-Step Synthesis of Monosubstituted Piperazines

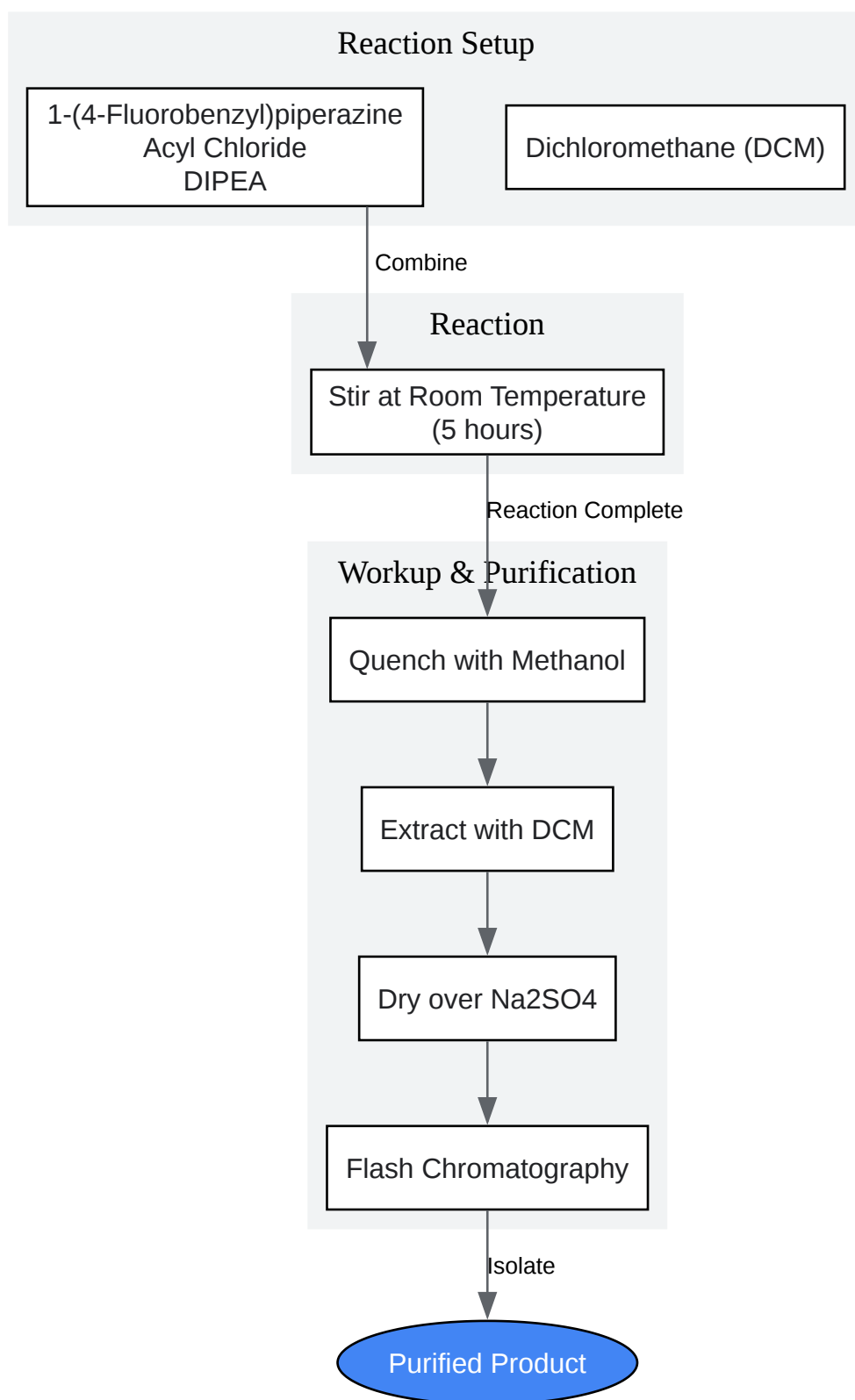
This protocol outlines a general method for the synthesis of compounds such as **1-(4-Fluorobenzyl)piperazine** hydrochloride.[6] The core principle involves the reaction of an in-situ formed piperazine-1-ium salt with the corresponding benzyl halide.[6]

Methodology:

- **Formation of Piperazine Monohydrochloride:** In a reaction vessel, free piperazine is reacted with piperazine dihydrochloride in a solvent like methanol. This step forms the piperazine monohydrochloride in situ.[6]
- **Alkylation Reaction:** The appropriate acyl chloride, in this case, 4-fluorobenzyl chloride, is added dropwise to a solution containing the piperazine monohydrochloride and a base such as N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).[7]

- **Reaction Conditions:** The reaction mixture is stirred at room temperature for a specified period (e.g., 5 hours).[\[7\]](#)
- **Quenching and Extraction:** The reaction is quenched with methanol. Water is then added, and the product is extracted using an organic solvent like dichloromethane.[\[7\]](#)
- **Purification:** The combined organic phases are dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure, and the final product is purified using a suitable technique, such as flash chromatography.[\[7\]](#)

The following diagram illustrates the general workflow for the synthesis of **1-(4-Fluorobenzyl)piperazine** derivatives.



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General synthesis workflow for N-acylated derivatives.

Applications in Drug Discovery

The **1-(4-fluorobenzyl)piperazine** scaffold is a key component in the development of various therapeutic agents.

Tyrosinase Inhibitors

This chemical fragment has been successfully exploited to develop potent tyrosinase inhibitors, which are valuable as anti-melanogenic agents for treating skin hyperpigmentation disorders. [8][9] Researchers designed and synthesized a library of compounds incorporating this fragment, leading to the identification of inhibitors significantly more potent than the reference compound, kojic acid. [8][9] For instance, one derivative, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, was found to be approximately 100-fold more active than kojic acid and demonstrated anti-melanogenic effects in B16F10 melanoma cells without significant cytotoxicity. [9]

The logical relationship for its application in developing tyrosinase inhibitors is outlined below.



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Drug discovery workflow for tyrosinase inhibitors.

Other Biological Activities

Beyond tyrosinase inhibition, this piperazine derivative is a precursor for molecules targeting a range of biological systems, including:

- **Anticancer Agents:** It is used in the synthesis of pyrido[1,2-a]benzimidazoles with cytotoxic activity and inhibitors of EGFR and Aurora A kinases. [1][2]
- **Neurotherapeutics:** It is a building block for pyrimidine derivatives that act as cholinesterase and A β -aggregation inhibitors for potential use in Alzheimer's disease, as well as neurokinin-2 receptor antagonists. [1][2]

- Antimicrobial Agents: The core structure is found in chlorokojic acid derivatives with antibacterial and antiviral activities.[1]

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- To cite this document: BenchChem. [1-(4-Fluorobenzyl)piperazine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185958#1-4-fluorobenzyl-piperazine-molecular-weight-and-formula]

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